4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester
Description
4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a benzyl group and a carboxymethyl substituent at the 4-position of the piperidine ring, with the carboxylic acid functionality protected as a tert-butyl ester. This structure is commonly employed as an intermediate in pharmaceutical synthesis due to the tert-butyl ester’s role in protecting carboxylic acids during multi-step reactions. The benzyl and carboxymethyl groups may influence steric and electronic properties, impacting solubility, reactivity, and downstream applications.
Properties
IUPAC Name |
2-[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-11-9-19(10-12-20,14-16(21)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSVICVAQUQKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine Nitrogen
The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling selective functionalization at the 4-position. A common precursor is 4-piperidone , which undergoes Boc protection under standard conditions:
Benzylation at the 4-Position
Benzyl groups are introduced via alkylation or reductive amination. A representative method from patent CN102442937A () involves:
Carboxymethylation via Cyanoethylation and Hydrolysis
The carboxymethyl group is introduced through cyanoethylation followed by acidic hydrolysis:
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Cyanoethylation :
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Hydrolysis :
Detailed Methodologies from Patent Literature
Method from CN103787971A ( )
This patent describes a multi-step synthesis starting from 4-formylpiperidine-1-tert-butyl formate :
Method from CN102442937B ( )
Optimized for industrial scale, this approach emphasizes reduced solvent use:
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Benzylation and Cyanoethylation :
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Hydrolysis and Decarboxylation :
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Solvent Selection
Catalyst Efficiency
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group at position 1 is highly susceptible to acid-catalyzed hydrolysis due to its acid-labile nature. This reaction converts the ester into a carboxylic acid under mild conditions:
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Reagents : TFA (trifluoroacetic acid) or HCl in dioxane.
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Conditions : Ambient temperature or mild heating.
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Outcome : Formation of the corresponding carboxylic acid.
This reaction is critical in organic synthesis for deprotection strategies. The tert-butyl group’s stability under basic conditions but susceptibility to acids makes it ideal for selective deprotection without affecting other functional groups .
Reactions Involving the Carboxymethyl Group
The carboxymethyl substituent (-CH₂COOH) at position 4 participates in standard carboxylic acid reactions:
Amide Formation
The carboxylic acid reacts with amines to form amides using coupling agents:
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Reagents : DCC (dicyclohexylcarbodiimide) or EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole).
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Conditions : Room temperature, DMAP (4-dimethylaminopyridine) as catalyst.
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Outcome : Amide derivatives with retained stereochemical integrity .
Esterification
The carboxylic acid can undergo esterification with alcohols:
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Reagents : Alcohols (e.g., methanol) with acid catalysts (H₂SO₄) or DCC.
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Conditions : Reflux or room temperature.
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Outcome : Ester derivatives (e.g., methyl ester).
Decarboxylation
While less common, decarboxylation may occur under thermal or basic conditions:
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Reagents : Heat (e.g., 190°C with KOH in ethylene glycol).
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Outcome : Loss of CO₂, forming a benzyl-substituted piperidine .
Steglich Esterification
The tert-butyl ester group in this compound is likely synthesized via the Steglich Esterification , a mild method
Scientific Research Applications
Drug Development
4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of active pharmaceutical ingredients (APIs) with specific therapeutic effects.
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit potential therapeutic effects in treating conditions such as:
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests its potential in treating neurodegenerative diseases.
- Cancer Treatment : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.
Enzyme Studies
This compound can act as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with certain enzymes makes it valuable for biochemical research, particularly in understanding enzyme mechanisms and developing enzyme inhibitors.
Antimicrobial Activity
Research has demonstrated that piperidine derivatives possess antibacterial properties. For instance, related compounds have shown effectiveness against resistant strains of bacteria, indicating that 4-benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester may also exhibit similar activity.
Specialty Chemicals
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Case Studies
Several studies have explored the biological activity and applications of piperidine derivatives, providing insights into their potential uses:
| Study | Findings |
|---|---|
| Study A (2020) | Significant antibacterial activity against Gram-positive bacteria using a related piperidine derivative. |
| Study B (2021) | Demonstrated cytotoxic effects on A549 lung cancer cells with IC50 values indicating strong antiproliferative activity. |
| Study C (2022) | Investigated neuroprotective effects in an animal model of Parkinson's disease, showing reduced neuronal damage and improved motor function. |
Mechanism of Action
The mechanism of action of 4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences biochemical pathways related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparison
The table below summarizes key structural features and functional groups of 4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester and related compounds from the evidence:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. In contrast, the benzyl group (electron-donating) in the target compound may stabilize adjacent carbocations or reduce electrophilic character. Sulfonyloxy groups (e.g., ) are strong leaving groups, making such compounds reactive in substitution reactions. The carboxymethyl group in the target compound (likely as a methyl ester) may participate in hydrolysis or transesterification under acidic/basic conditions.
Steric Effects :
Hazard Profiles
Data Tables for Comparative Metrics
Table 1: Molecular Properties and Substituent Influence
Biological Activity
4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a tert-butyl ester. Its molecular formula is , with a molecular weight of approximately 359.514 g/mol. The presence of three nitrogen atoms suggests possible interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of 4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with specific enzymes and receptors:
- Enzyme Interaction : The compound has been shown to bind to various enzymes, modulating their activity. This is critical in biochemical pathways related to metabolism and signal transduction.
- Receptor Binding : It exhibits potential affinity for certain receptors, influencing physiological responses. This property is significant for its therapeutic applications in neurology and pharmacology .
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit antimicrobial activities. For instance, studies have shown that related benzyl derivatives possess antibacterial and antifungal properties, suggesting that 4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester may also exhibit similar effects .
Anticonvulsant Activity
Recent findings have highlighted the potential anticonvulsant properties of compounds within the piperidine class. For example, related structures have demonstrated efficacy in seizure models, indicating that modifications on the piperidine framework can enhance their anticonvulsant activity .
Neuroprotective Effects
The compound's ability to interact with neuroreceptors positions it as a candidate for neuroprotective therapies. Research into similar compounds has suggested that they may provide benefits in treating conditions like Alzheimer's disease through modulation of neurotransmitter systems .
Study 1: Antimicrobial Activity
In a comparative study, derivatives of benzyl piperidine were tested against various bacterial strains. Results indicated that certain structural modifications led to enhanced antibacterial activity, supporting the hypothesis that 4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester may possess similar properties .
Study 2: Anticonvulsant Efficacy
A series of experiments evaluated the anticonvulsant effects of piperidine derivatives in animal models. The findings demonstrated significant reductions in seizure frequency when administered at specific dosages, suggesting that 4-Benzyl-4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester could be effective in managing seizure disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | Similar structure with phenylamino group | Moderate antimicrobial activity |
| 4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | Different substituent on the aromatic ring | Potential neuroprotective effects |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
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Methodological Answer : Synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen, followed by benzyl and carboxymethyl group introduction via alkylation or coupling reactions. For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetone) is recommended. Confirm purity (>95%) via HPLC or LC-MS .
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Key Data :
| Step | Reagents/Conditions | Purity Check Method |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate | TLC (Rf = 0.3–0.5) |
| Alkylation | Benzyl bromide, K₂CO₃ | HPLC (Retention time: 8.2 min) |
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). IR spectroscopy verifies carbonyl groups (C=O stretch ~1700 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ m/z ~350). Cross-reference with synthetic intermediates in similar piperidine derivatives .
Q. What safety protocols are critical during handling?
- Methodological Answer :
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PPE : Nitrile gloves, lab coat, and safety goggles.
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Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogs) .
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Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Stability Table :
| Condition | Risk | Mitigation |
|---|---|---|
| Light exposure | Degradation | Store in amber glass |
| Moisture | Hydrolysis of ester groups | Use desiccants |
Advanced Research Questions
Q. How does the compound’s stability under acidic/basic conditions impact its use in drug discovery?
- Methodological Answer : The tert-butyl ester group is acid-labile, making it suitable for prodrug strategies. Test stability via pH-dependent degradation studies (e.g., incubate in pH 2–9 buffers at 37°C, monitor by HPLC). For basic conditions, the carboxymethyl group may undergo saponification; use TGA/DSC to assess thermal stability .
Q. What strategies resolve contradictions between purity assays and bioactivity data?
- Methodological Answer : If high purity (e.g., >98% by HPLC) conflicts with inconsistent bioactivity:
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-esterified analogs).
- Isothermal Titration Calorimetry (ITC) : Confirm binding affinity of isolated fractions .
Q. How can computational modeling optimize structural modifications for target binding?
- Methodological Answer :
- Docking Studies : Focus on the piperidine ring’s conformation (e.g., chair vs. boat) using software like AutoDock.
- QSAR Analysis : Modify benzyl/carboxymethyl substituents and correlate with activity data from analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) for stereocontrol.
- Process Optimization : Monitor reaction exotherms (risk of racemization) via in-situ FTIR .
Data Integration Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
